molecular formula C11H10FN3O4S2 B12215811 2-(4-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

2-(4-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12215811
M. Wt: 331.3 g/mol
InChI Key: BTZMOMNOJVLKFI-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorophenoxy group and a methylsulfonyl-substituted thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced by reacting the thiadiazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenoxy Group: The final step involves the nucleophilic substitution reaction between the fluorophenoxy group and the acetamide derivative, typically using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenoxy)acetamide: Lacks the thiadiazole and methylsulfonyl groups.

    N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide: Lacks the fluorophenoxy group.

Uniqueness

2-(4-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the combination of the fluorophenoxy group, the methylsulfonyl-substituted thiadiazole ring, and the acetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H10FN3O4S2

Molecular Weight

331.3 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H10FN3O4S2/c1-21(17,18)11-15-14-10(20-11)13-9(16)6-19-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,13,14,16)

InChI Key

BTZMOMNOJVLKFI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

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